molecular formula C12H9N3O3S B326342 4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE

4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE

Cat. No.: B326342
M. Wt: 275.29 g/mol
InChI Key: KJQCJIXHMGBMJO-UHFFFAOYSA-N
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Description

4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE is an organic compound with the molecular formula C12H9N3O3S This compound is a derivative of benzamide, featuring a nitro group and a thenylidenamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of benzoic acids and amines. For 4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE, the process may involve the following steps:

    Condensation Reaction: The reaction between 5-nitro-2-thenylidenamine and benzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of benzamide derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as ultrasonic irradiation in the presence of a solid acid catalyst (e.g., diatomite earth@IL/ZrCl4) have been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its nitro and thenylidenamino groups make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H9N3O3S

Molecular Weight

275.29 g/mol

IUPAC Name

4-[(5-nitrothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H9N3O3S/c13-12(16)8-1-3-9(4-2-8)14-7-10-5-6-11(19-10)15(17)18/h1-7H,(H2,13,16)

InChI Key

KJQCJIXHMGBMJO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)N=CC2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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